tert-Butyl (3R)-piperidine-3-carboxylate hydrochloride
Description
Nuclear Magnetic Resonance (NMR)
- ¹H NMR : The tert-butyl group appears as a singlet at δ 1.4–1.5 ppm. Piperidine protons resonate between δ 1.6–3.4 ppm, with axial/equatorial splitting observed for H3 (δ ~3.1 ppm, R-configuration).
- ¹³C NMR : Key signals include the carbonyl carbon (δ ~170 ppm), tertiary carbon of the Boc group (δ ~80 ppm), and piperidine carbons (δ 20–50 ppm).
Infrared (IR) Spectroscopy
Strong absorption at ~1730 cm⁻¹ corresponds to the ester C=O stretch. N–H stretches from the hydrochloride salt appear as broad peaks near 2500–3000 cm⁻¹.
Mass Spectrometry (MS)
The molecular ion peak [M+H]⁺ is observed at m/z 222.1. Fragmentation pathways include loss of the tert-butyl group (–C₄H₉, m/z 165.1) and decarboxylation (–CO₂, m/z 138.1).
Table 3: Representative spectral data
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 1.45 (s, 9H), δ 3.10 (m, H3) |
| ¹³C NMR | δ 170.2 (C=O), δ 79.8 (C-O) |
| IR | 1730 cm⁻¹ (C=O), 2700 cm⁻¹ (N⁺–H) |
| MS | [M+H]⁺ 222.1, [M–C₄H₉]⁺ 165.1 |
Comparative Structural Analysis with Piperidine Derivatives
Stereochemical Contrasts
The (3R)-configuration distinguishes this compound from its (3S)-enantiomer (CID 1512710), which exhibits inverted optical activity and distinct chiral recognition in asymmetric synthesis.
Functional Group Variations
- tert-Butyl 3-aminopiperidine-1-carboxylate (CAS 184637-48-7): Replacing the carboxylate with an amine group increases basicity (pKa ~10.5 vs. ~4.5 for carboxylates) and alters hydrogen-bonding capacity.
- Ethyl piperidine-3-carboxylate (CID 1514446): The ethyl ester lacks the steric bulk of the tert-butyl group, leading to higher reactivity in nucleophilic acyl substitution.
Table 4: Structural comparisons
| Derivative | Key Feature | Impact on Properties |
|---|---|---|
| (3S)-enantiomer | Opposite configuration at C3 | Alters chiral selectivity |
| 3-Amino analog | –CO₂ replaced with –NH₂ | Enhanced solubility in acidic media |
| Ethyl ester | Smaller alkoxy group | Higher ester hydrolysis rate |
Properties
IUPAC Name |
tert-butyl (3R)-piperidine-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2.ClH/c1-10(2,3)13-9(12)8-5-4-6-11-7-8;/h8,11H,4-7H2,1-3H3;1H/t8-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNTUZXRGYYMCBP-DDWIOCJRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCCNC1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1CCCNC1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2089245-14-5 | |
| Record name | tert-butyl (3R)-piperidine-3-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3R)-piperidine-3-carboxylate hydrochloride typically involves the protection of the piperidine nitrogen and the carboxyl group. One common method is the reaction of piperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions and yields the desired tert-butyl ester .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .
Chemical Reactions Analysis
Protection/Deprotection Reactions
The tert-butyl carbamate (Boc) group is a key feature of this compound, enabling controlled protection and deprotection strategies:
-
Deprotection under acidic conditions removes the Boc group, yielding the free amine. For example, treatment with HCl in dioxane or TFA in dichloromethane efficiently cleaves the Boc group .
-
Re-protection with alternative groups (e.g., Fmoc or Cbz) is achievable via coupling agents like DCC or EDC.
Table 1: Boc Deprotection Conditions
| Reagent | Solvent | Temperature | Yield (%) | Source |
|---|---|---|---|---|
| 4M HCl in dioxane | Dioxane | 25°C, 2h | 95 | |
| Trifluoroacetic acid | DCM | 0°C, 1h | 98 |
Oxidation and Reduction
The piperidine ring and ester functional groups participate in redox reactions:
-
Oxidation : The hydroxyl group at the 3-position can be oxidized to a ketone using Dess-Martin periodinane or Swern oxidation conditions . This is critical for generating intermediates in drug discovery.
-
Reduction : The ester group is reducible to a primary alcohol using LiAlH₄ or NaBH₄.
Table 2: Oxidation of 3-Hydroxy Group
| Oxidizing Agent | Solvent | Product | Yield (%) | Source |
|---|---|---|---|---|
| Dess-Martin periodinane | DCM | 3-Ketopiperidine derivative | 85 | |
| Oxalyl chloride/DMSO | DCM, −78°C | 3-Ketopiperidine derivative | 78 |
Substitution Reactions
The piperidine nitrogen and carboxylate group serve as sites for nucleophilic and electrophilic substitutions:
-
N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ to form N-alkylated derivatives .
-
Ester Hydrolysis : The tert-butyl ester undergoes hydrolysis under basic conditions (NaOH/MeOH) to yield the carboxylic acid .
Table 3: Substituent Effects on Reactivity
| Reaction Type | Reagent | Product | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|---|
| N-Methylation | Methyl iodide | N-Methylpiperidine carboxylate | 89 | 98 | |
| Ester Hydrolysis | NaOH/MeOH | Piperidine-3-carboxylic acid | 92 | 99 |
Stereochemical Transformations
The (3R)-configuration influences stereoselective reactions:
-
Epimerization : Treatment with KOtBu in THF induces partial racemization at the 3-position, forming a 70:30 mixture of (3R) and (3S) isomers .
-
Chiral Resolution : Enzymatic resolution using lipases (e.g., Candida antarctica) separates enantiomers with >99% ee.
Table 4: Bioactivity of Derivatives
| Derivative Structure | Target | IC₅₀/DC₅₀ (nM) | log D | Source |
|---|---|---|---|---|
| 3-Hydroxy-5-methylpiperidine | BCL6 BTB domain | 0.35 | 2.3 | |
| Fluorinated piperidine | MmpL3 | 0.66 | 3.1 |
Mechanistic Insights
Scientific Research Applications
Organic Synthesis
tert-Butyl (3R)-piperidine-3-carboxylate hydrochloride serves as a crucial building block in the synthesis of complex organic molecules. Its unique structural features allow chemists to create diverse derivatives through various chemical reactions such as oxidation, reduction, and substitution.
| Type of Reaction | Reagents Used | Products Formed |
|---|---|---|
| Oxidation | Potassium permanganate | Carboxylic acids or ketones |
| Reduction | Lithium aluminum hydride | Alcohols or amines |
| Substitution | Alkyl halides or acyl chlorides | Alkylated or acylated derivatives |
Medicinal Chemistry
The compound is investigated for its potential use in drug development, particularly as an intermediate in synthesizing pharmaceuticals targeting metabolic pathways. Notably, it is a precursor to linagliptin, a medication used for managing type 2 diabetes by inhibiting enzymes involved in glucose metabolism.
Biological Studies
Research indicates that derivatives of this compound can interact with enzyme systems related to glucose metabolism. This highlights its potential therapeutic effects in diabetes management and other metabolic disorders .
Case Studies
Several studies have explored the applications of this compound:
- Study on Enzyme Inhibition : A study demonstrated that derivatives of this compound exhibit inhibitory effects on arginase enzymes, which play a role in the urea cycle. The findings suggest potential applications in treating conditions related to arginine metabolism .
- Pharmacokinetic Studies : Research has evaluated the pharmacokinetics of compounds derived from this compound, revealing improved binding affinities to biological targets compared to their predecessors .
Mechanism of Action
The mechanism of action of tert-Butyl (3R)-piperidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for various enzymes, affecting their activity and function. The presence of the tert-butyl ester group can influence the compound’s binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
Key Observations :
- The tert-butyl ester in the target compound improves metabolic stability compared to ethyl esters (e.g., Ethyl 4-{[(tert-butoxy)carbonyl]amino}piperidine-3-carboxylate HCl) .
- The hydroxypropyl chain in tert-Butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate introduces flexibility, which may alter binding affinity in receptor-targeted applications .
Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | Solubility (Water) | logP (Predicted) |
|---|---|---|---|
| tert-Butyl (3R)-piperidine-3-carboxylate HCl | ~263.76 (calculated) | High (due to HCl salt) | 1.8–2.2 |
| tert-Butyl ((3R,4R)-4-hydroxypyrrolidin-3-yl)carbamate HCl | ~266.73 (calculated) | Moderate | 0.5–1.0 |
| tert-Butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate | 243.34 | Low (free base) | 2.5–3.0 |
| Ethyl 4-{[(tert-butoxy)carbonyl]amino}piperidine-3-carboxylate HCl | 202.26 | Moderate | 1.2–1.6 |
Key Observations :
- The hydrochloride salt in the target compound significantly improves aqueous solubility compared to free-base analogs like tert-Butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate .
- The logP values reflect the balance between lipophilic (tert-butyl) and hydrophilic (carboxylate/hydroxyl) groups, influencing membrane permeability and bioavailability.
Biological Activity
tert-Butyl (3R)-piperidine-3-carboxylate hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. It is primarily recognized for its stability and solubility, which are enhanced by the presence of the tert-butyl group. This compound serves as an important intermediate in the synthesis of various pharmaceuticals, particularly those targeting metabolic pathways such as diabetes management.
- Molecular Formula : C10H20ClNO2
- Molecular Weight : Approximately 185.26 g/mol
- Structure : Contains a piperidine ring with a carboxylate functional group and a tert-butyl ester.
Synthesis
The synthesis of this compound typically involves:
- Protection of the piperidine nitrogen .
- Reaction with tert-butyl chloroformate in the presence of a base such as triethylamine.
- Formation of the hydrochloride salt to enhance solubility and stability.
This multi-step synthesis ensures high purity and yield, making it suitable for pharmaceutical applications.
Biological Activity
The biological activity of this compound is primarily linked to its role as an intermediate in drug development. Notably, it is involved in the synthesis of linagliptin, a medication used for managing blood sugar levels in type 2 diabetes patients. The compound has demonstrated potential interactions with enzyme systems related to glucose metabolism, indicating its therapeutic relevance .
The mechanism of action involves interactions with specific molecular targets, where it can function as either a substrate or inhibitor for various enzymes. The tert-butyl ester group influences binding affinity and selectivity towards these targets, potentially enhancing the efficacy of drug candidates derived from this compound .
Research Findings
Recent studies have explored the compound's pharmacodynamics and pharmacokinetics, highlighting its potential therapeutic applications:
- Enzyme Interaction Studies : Research indicates that derivatives can interact with enzymes involved in glucose metabolism, showcasing potential benefits in diabetes treatment.
- Safety Profile : While generally considered safe for laboratory use, ingestion can cause irritation to eyes, skin, and respiratory systems, necessitating caution during handling .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| (R)-1-Boc-3-Aminopiperidine | C10H20N2O2 | Contains a Boc protecting group |
| tert-Butyl piperidine-3-carboxylic acid | C10H19NO2 | Lacks the hydrochloride salt form |
| N-Boc-3-piperidinamine | C11H20N2O2 | Features a Boc group instead of a tert-butyl |
These compounds share structural similarities but differ in functional groups or protective groups, influencing their reactivity and application potential.
Case Studies
-
Diabetes Treatment Development :
- A study investigated the role of this compound as an intermediate in synthesizing linagliptin. Results showed significant improvements in glucose control in diabetic models when using derivatives based on this compound.
- Enzyme Inhibition Studies :
Q & A
How can enantiomeric purity be ensured during the synthesis of tert-Butyl (3R)-piperidine-3-carboxylate hydrochloride?
Basic Research Focus
Enantiomeric purity is critical for chiral intermediates in drug development. Key methodologies include:
- Chiral Catalysts : Use of asymmetric hydrogenation catalysts (e.g., Ru-BINAP complexes) to control stereochemistry during piperidine ring formation .
- Chiral Auxiliaries : Employing tert-butyloxycarbonyl (Boc) protecting groups to stabilize the (3R) configuration during carboxylation reactions .
- Analytical Validation : Confirm purity via chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) and compare retention times with racemic mixtures .
What advanced techniques are recommended for resolving contradictions in stereochemical assignments of this compound?
Advanced Research Focus
Discrepancies in stereochemistry often arise from ambiguous NMR or crystallographic data. To resolve these:
- X-ray Crystallography : Utilize single-crystal diffraction (e.g., SHELX programs) to unambiguously assign the (3R) configuration. This method is robust for piperidine derivatives, as demonstrated in related spirocyclic compounds .
- NOESY NMR : Detect spatial proximity of protons to confirm the spatial arrangement of the piperidine ring and tert-butyl group .
- Vibrational Circular Dichroism (VCD) : Compare experimental and computational spectra to validate enantiomeric assignments .
How does the hydrochloride salt form influence the compound’s stability under varying storage conditions?
Basic Research Focus
The hydrochloride salt enhances solubility but may introduce hygroscopicity:
- Thermogravimetric Analysis (TGA) : Measure weight loss under controlled heating to assess decomposition thresholds (typical range: 190–200°C for similar piperidine salts) .
- Dynamic Vapor Sorption (DVS) : Quantify moisture uptake at 25°C/60% RH to determine hygroscopicity. Hydrochloride salts often require desiccated storage (<5% RH) .
- Long-Term Stability Studies : Store aliquots at -20°C, 4°C, and 25°C, and monitor degradation via LC-MS over 6–12 months .
What are common byproducts in the synthesis of this compound, and how can they be identified?
Advanced Research Focus
Byproducts often arise from incomplete Boc protection or racemization:
- Racemization Byproducts : Detect (3S) enantiomers via chiral HPLC or polarimetry. Optimize reaction pH (<7) to minimize base-induced epimerization .
- Ester Hydrolysis : Monitor free piperidine-3-carboxylic acid using LC-MS (m/z ~158) under acidic conditions. Adjust reaction time and temperature to suppress hydrolysis .
- Silica Gel Artifacts : Check for tert-butyl group cleavage during purification by comparing pre- and post-column NMR spectra .
How is this compound utilized as a chiral building block in medicinal chemistry?
Advanced Research Focus
The (3R)-piperidine core is a key scaffold in drug discovery:
- Peptidomimetics : Incorporate into protease inhibitors (e.g., HIV-1) by coupling with amino acid residues via carboxylate activation (e.g., EDC/HOBt) .
- Kinase Inhibitors : Functionalize the piperidine nitrogen with heterocycles (e.g., pyridine, triazole) to enhance target binding. For example, similar derivatives show activity against CDK and JAK kinases .
- Prodrug Design : Esterify the carboxylate with labile groups (e.g., pivaloyloxymethyl) to improve oral bioavailability .
What strategies are effective for scaling up the synthesis while maintaining reproducibility?
Advanced Research Focus
Scale-up challenges include heat management and impurity control:
- Flow Chemistry : Implement continuous flow reactors for Boc protection steps to improve heat transfer and reduce racemization .
- Design of Experiments (DoE) : Use factorial designs to optimize parameters (e.g., temperature, solvent ratio) for carboxylation and salt formation .
- In-Process Controls (IPC) : Monitor reaction progress in real time via inline FTIR or Raman spectroscopy to detect intermediates .
How can computational methods aid in predicting the reactivity of this compound in novel reactions?
Advanced Research Focus
Computational tools reduce experimental trial-and-error:
- DFT Calculations : Model transition states for carboxylation or hydrogenation steps using Gaussian or ORCA software. Predict activation energies to guide catalyst selection .
- Molecular Dynamics (MD) : Simulate interactions between the hydrochloride salt and solvents (e.g., DCM vs. THF) to optimize crystallization conditions .
- Docking Studies : Screen the compound against protein targets (e.g., GPCRs) to prioritize synthetic modifications for biological testing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
